Bis(bromoacetamide)-PEG2

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bis(bromoacetamide)-PEG2 is a synthetic compound that combines polyethylene glycol with bromoacetamide functional groups. This compound is notable for its ability to facilitate bioconjugation and crosslinking in various biological applications. The presence of bromoacetamide groups allows for selective reactions with thiol and amine functionalities in biomolecules, making it a versatile tool in biochemical research and drug development.

Bis(bromoacetamide)-PEG2 primarily undergoes nucleophilic substitution reactions due to the reactive bromoacetamide groups. The key types of reactions include:

- Thiol-alkylation: This reaction involves the formation of stable thioether bonds when Bis(bromoacetamide)-PEG2 reacts with thiol-containing compounds, such as cysteine or dithiothreitol.

- Amine-alkylation: Here, the compound reacts with primary or secondary amines to create amide bonds, which are crucial for linking biomolecules.

The typical conditions for these reactions involve anhydrous solvents like dichloromethane or tetrahydrofuran and can occur at room temperature to 40°C over several hours.

The biological activity of Bis(bromoacetamide)-PEG2 is largely attributed to its ability to modify proteins and peptides through covalent bonding. This modification can enhance the stability, solubility, and bioavailability of therapeutic agents. The compound is particularly useful in:

- Bioconjugation: Linking proteins or peptides to surfaces or nanoparticles.

- Crosslinking: Forming hydrogels or networks for drug delivery systems.

- Protein Modification: Studying protein interactions and stability.

The mechanism of action involves the alkylation of thiol or amine groups in target molecules, leading to significant alterations in their properties .

The synthesis of Bis(bromoacetamide)-PEG2 typically follows these steps:

- Activation of Polyethylene Glycol: Polyethylene glycol is activated using agents like p-nitrophenyl chloroformate to form PEG-p-nitrophenyl carbonate.

- Introduction of Bromoacetamide Groups: The activated PEG is then reacted with bromoacetamide in the presence of a base (e.g., triethylamine) to yield Bis(bromoacetamide)-PEG2.

The reaction is performed under controlled conditions involving specific solvents and temperatures to ensure optimal yields.

Bis(bromoacetamide)-PEG2 has diverse applications in scientific research, including:

- Protein Engineering: Modifying proteins for enhanced interaction studies.

- Drug Delivery Systems: Improving the pharmacokinetics of therapeutic agents.

- Tissue Engineering: Creating hydrogels for cellular scaffolding.

- Diagnostics: Developing assays that require stable biomolecule conjugates.

Its ability to form stable covalent bonds makes it valuable in both academic and industrial settings .

Interaction studies involving Bis(bromoacetamide)-PEG2 focus on its reactivity with various biomolecules. These studies reveal how the compound can selectively modify proteins, affecting their function and interactions. For instance, the formation of thioether bonds with cysteine residues can stabilize protein structures or alter their biological activity, which is crucial for understanding protein dynamics in cellular environments .

Several compounds share structural similarities with Bis(bromoacetamide)-PEG2, each with unique properties:

| Compound Name | Functional Groups | Reactivity | Unique Features |

|---|---|---|---|

| Bis(maleimide)-PEG2 | Maleimide | Reacts with thiols | Forms maleimide-thiol adducts; less stable than thioether bonds. |

| Bis(succinimidyl)-PEG2 | Succinimidyl ester | Reacts with amines | Forms amide bonds; commonly used in protein labeling. |

| Bis(azide)-PEG2 | Azide | Click chemistry | Utilizes azide-alkyne cycloaddition; bioorthogonal reactions. |

Uniqueness

Bis(bromoacetamide)-PEG2 stands out due to its dual reactivity towards both thiol and amine groups, offering greater versatility compared to other compounds that typically react with only one type of functional group. Additionally, the stability of the bromoacetamide bonds formed is generally superior, making it a preferred choice for many bioconjugation applications .

Polyethylene glycol (PEG) derivatives have been integral to biomedical research since their inception in the mid-20th century. Initially employed as surfactants and stabilizers, PEG’s non-toxic, non-immunogenic, and water-soluble properties spurred its adoption in drug delivery systems. The 1980s marked a turning point with the development of PEGylated therapeutics, such as PEGylated interferon and asparaginase, which demonstrated prolonged circulation times and reduced immunogenicity. By the 2000s, functionalized PEG linkers like bromoacetamide-PEGs became essential for site-specific bioconjugation, addressing limitations in stability and selectivity.

Emergence of Bromoacetamide-Functionalized PEG Linkers

Bromoacetamide-functionalized PEG linkers arose from the need for controlled covalent modifications of biomolecules. Unlike traditional maleimide-based linkers, bromoacetamide groups exhibit high reactivity toward thiol (-SH) residues while minimizing off-target reactions with amines. For example, bromoacetamide-PEG3-acetic acid (MW: 328.16) enables antibody-drug conjugate (ADC) synthesis by linking cytotoxic payloads to antibodies via disulfide bridges. The introduction of bis-functionalized variants like Bis(bromoacetamide)-PEG2 further expanded applications in crosslinking and multi-arm nanostructures.

Significance of Bis(bromoacetamide)-PEG2 in Bioconjugation Chemistry

Bis(bromoacetamide)-PEG2 bridges two key demands in bioconjugation: specificity and versatility. Its dual bromoacetamide groups facilitate simultaneous modifications of two thiol-bearing molecules, enabling the construction of stable protein dimers, antibody fragments, and drug-loaded nanoparticles. For instance, this linker has been used to conjugate anti-MUC1 antibodies for targeted cancer therapy, enhancing tumor selectivity and reducing systemic toxicity. The PEG2 spacer ensures optimal distance between conjugated molecules, preserving their biological activity.

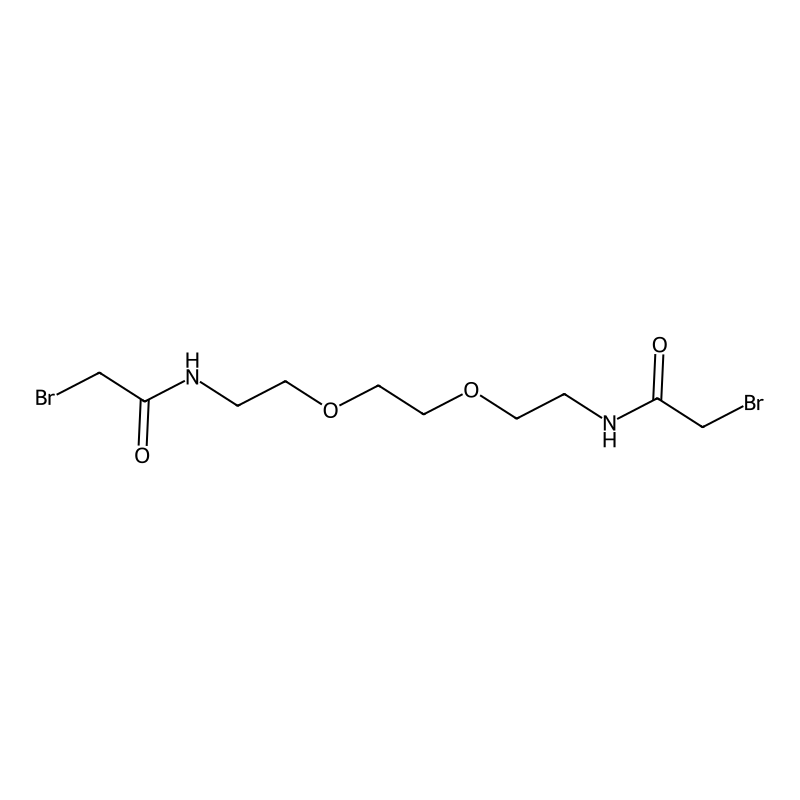

The molecular structure of Bis(bromoacetamide)-PEG2 consists of a short polyethylene glycol (PEG) spacer flanked by two α-bromoacetamide groups. The PEG backbone comprises two repeating ethylene glycol units (-OCH2CH2-), resulting in a total molecular weight of approximately 379.8 g/mol when accounting for the bromoacetamide termini [1] [4]. This compact PEG chain balances hydrophilicity with minimal steric hindrance, enabling efficient penetration into biological systems while maintaining water solubility [1] [3].

The terminal bromoacetamide groups feature a reactive α-bromo substituent adjacent to the amide bond. This configuration enhances electrophilicity at the brominated carbon, facilitating nucleophilic substitution reactions with thiol (-SH) or amine (-NH2) groups [1] [6]. The amide linkage provides stability against hydrolysis under physiological conditions, ensuring controlled reactivity during conjugation [1].

Key Structural Attributes:

- PEG Backbone: Two ethylene oxide units (PEG2) with an approximate length of 1.2 nm.

- Terminal Groups: Symmetrical α-bromoacetamide moieties (Br-CH2-CONH2).

- Molecular Symmetry: Homobifunctional design enables simultaneous conjugation of two biomolecules or crosslinking applications [1] [3].

Solubility Profiles in Aqueous and Organic Media

Bis(bromoacetamide)-PEG2 exhibits solubility characteristics dominated by its PEG backbone. The ethylene glycol units confer high hydrophilicity, enabling dissolution in polar solvents such as water, phosphate-buffered saline (PBS), and dimethyl sulfoxide (DMSO) [1] [3]. In aqueous solutions, the compound forms stable dispersions at concentrations up to 20 mg/mL, though precipitation may occur in high-ionic-strength buffers due to the "salting-out" effect [1] [5].

In organic media, solubility is limited to polar aprotic solvents like DMSO, N,N-dimethylformamide (DMF), and acetonitrile. The bromoacetamide termini, while moderately hydrophobic, do not significantly impede solubility due to the PEG spacer’s dominance [3] [6].

Solubility Comparison Across Solvents:

| Solvent | Solubility (mg/mL) | Key Observations |

|---|---|---|

| Water | >50 | Clear solution at 25°C |

| PBS (pH 7.4) | 20–30 | Precipitation at >30 mg/mL |

| DMSO | >100 | Stable for long-term storage |

| Ethanol | <10 | Limited solubility |

This solubility profile makes Bis(bromoacetamide)-PEG2 suitable for reactions in both aqueous and mixed-solvent systems, particularly in bioconjugation workflows requiring physiological conditions [1] [3].

Reactivity Patterns of α-Bromoacetamide Functionalities

The α-bromoacetamide groups are the primary reactive sites, participating in thiol- and amine-directed conjugation via nucleophilic substitution. The reaction mechanism involves the thiolate anion (-S⁻) or deprotonated amine attacking the electrophilic brominated carbon, displacing bromide and forming a stable thioether or secondary amine bond [1] [6].

Key Reaction Pathways:

Thiol-Alkylation:

$$ \text{Protein-SH} + \text{Br-CH}2\text{-CONH-PEG}2\text{-NHCO-CH}2\text{-Br} \rightarrow \text{Protein-S-CH}2\text{-CONH-PEG}2\text{-NHCO-CH}2\text{-S-Protein} + 2\text{HBr} $$

This reaction proceeds efficiently at pH 7–8, with second-order rate constants ranging from 10⁻³ to 10⁻² M⁻¹s⁻¹ depending on thiol accessibility [1] [6].Amine Conjugation:

Under alkaline conditions (pH >9), primary amines (e.g., lysine residues) react with bromoacetamide groups, though at slower rates compared to thiols [3].

Factors Influencing Reactivity:

- pH: Optimal thiol reactivity occurs near physiological pH (7–8), while amine conjugation requires higher alkalinity.

- Temperature: Reactions typically proceed at 4–25°C to balance speed and biomolecule stability [1] [6].

- Steric Accessibility: Bulky PEG spacers may reduce reaction efficiency with sterically hindered thiols [3].

Applications Leveraging Reactivity:

- Protein-Polymer Conjugates: PEGylation of antibodies or enzymes to enhance stability [1].

- Hydrogel Crosslinking: Thiol-functionalized polymers (e.g., hyaluronic acid) form covalent networks [1] [2].

- Surface Functionalization: Immobilization of biomolecules on bromoacetamide-activated substrates [3].